CZ415 - 1429639-50-8

CZ415

Catalog Number: EVT-266424
CAS Number: 1429639-50-8
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CZ415 is a potent, highly selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It is classified as a small molecule inhibitor and plays a crucial role in scientific research as a tool to investigate the biological functions of mTOR and its involvement in various cellular processes, including cell growth, proliferation, survival, and autophagy. [, , , ]

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine is a widely used autophagy inhibitor that blocks autophagosome formation by inhibiting phosphatidylinositol 3-kinases, specifically Class III PI3K, which is involved in the early stages of autophagy. [, ]

Relevance: Studies have shown that 3-MA enhances the anti-tumor activity of CZ415 in various cancer cells, including papillary thyroid carcinoma and head and neck squamous cell carcinoma, by suppressing autophagy, a cell survival mechanism. This suggests that combined treatment with CZ415 and autophagy inhibitors like 3-MA could be a potential therapeutic strategy for cancer treatment. [, ]

Chloroquine

Compound Description: Chloroquine is another autophagy inhibitor that acts by blocking the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo. []

Relevance: Similar to 3-MA, chloroquine has been found to sensitize head and neck squamous cell carcinoma cells to CZ415-induced cell death by inhibiting autophagy. This further supports the potential of combining CZ415 with autophagy inhibitors for enhanced anti-cancer effects. []

MEK162

Compound Description: MEK162 (Binimetinib) is an allosteric inhibitor of MEK1 and MEK2, which are upstream kinases in the ERK-MAPK signaling pathway. [, ]

Relevance: Research has shown that ERK-MAPK pathway activation might contribute to resistance against CZ415 in osteosarcoma cells. Inhibiting ERK activation with MEK162 was found to significantly enhance the anti-tumor effects of CZ415 both in vitro and in vivo, suggesting a synergistic effect between CZ415 and MEK inhibitors in targeting osteosarcoma. [, ]

U0126

Compound Description: U0126 is a selective inhibitor of MEK1 and MEK2, also acting on the ERK-MAPK pathway. []

Relevance: Like MEK162, U0126 demonstrated synergistic effects with CZ415 in inducing apoptosis in osteosarcoma cells, further supporting the role of ERK-MAPK pathway inhibition in enhancing CZ415's anti-cancer activity. []

Overview

CZ415 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cellular growth, proliferation, and survival. This compound has garnered attention for its unique ability to inhibit mTOR with unprecedented selectivity over other kinases, making it a valuable tool for studying mTOR biology and its associated pathways in various diseases, particularly cancer and inflammatory conditions. The molecular formula of CZ415 is C22H29N5O4SC_{22}H_{29}N_{5}O_{4}S with a molecular weight of approximately 459.56 g/mol .

Source and Classification

CZ415 was developed as part of a research initiative aimed at identifying more effective mTOR inhibitors. It belongs to the class of small molecules specifically designed to target the mTOR signaling pathway, which is implicated in numerous physiological processes and pathological conditions, including cancer and autoimmune diseases . The compound has been classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the mTOR kinase .

Synthesis Analysis

Methods and Technical Details

The synthesis of CZ415 involves several key steps that optimize its potency and selectivity. Initial efforts combined elements from existing compounds, incorporating a sulfone moiety into a fused pyrimidine core. Specifically, the introduction of a dimethyl substituent on the five-membered ring was found to enhance potency, selectivity, and solubility compared to other related compounds .

The synthetic route includes:

  1. Formation of Pyrimidine Core: Utilizing established methodologies for creating fused ring systems.
  2. Incorporation of Morpholine: This group is essential for maintaining high potency due to its critical interaction with the mTOR active site.
  3. Final Modifications: Adjustments to the urea moiety allow for flexibility in substituent groups without compromising activity .

This multi-step synthesis not only produces CZ415 but also allows for the exploration of analogs that may further improve its pharmacological profile.

Molecular Structure Analysis

Structure and Data

The molecular structure of CZ415 reveals several important features:

  • Core Structure: A fused pyrimidine system that is central to its activity.
  • Functional Groups: Includes a morpholine ring and a sulfone group which are crucial for binding affinity.
  • 3D Configuration: The spatial arrangement of atoms facilitates optimal interaction with the mTOR kinase.

The polar surface area (114 Ų) indicates good potential for bioavailability, while the moderate molecular weight (460 g/mol) is favorable for drug-like properties .

Chemical Reactions Analysis

Reactions and Technical Details

CZ415 undergoes various chemical interactions primarily through its binding to mTOR. Upon administration, it inhibits both mTOR complex 1 (mTORC1) and complex 2 (mTORC2), leading to downstream effects such as:

  • De-phosphorylation: Inhibition leads to reduced phosphorylation of key substrates like S6K1 and 4E-BP1.
  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cell lines by disrupting mTOR signaling pathways .

These reactions are critical in understanding how CZ415 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism by which CZ415 operates involves competitive inhibition at the ATP-binding site of mTOR. This inhibition prevents the phosphorylation of downstream targets involved in cell growth and proliferation:

  1. Binding Affinity: CZ415 binds tightly to mTOR, blocking ATP access.
  2. Signal Disruption: This results in disrupted assembly of mTOR complexes, leading to decreased activity of downstream signaling pathways.
  3. Induction of Apoptosis: In cancer cells, this blockade triggers apoptotic pathways, contributing to reduced cell viability .

Studies have demonstrated that CZ415 effectively inhibits tumor growth in xenograft models, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a powder.
  • Solubility: Exhibits good solubility in biorelevant media, which is essential for oral administration.

Chemical Properties

  • LogD (pH 7.4): Approximately 4.31, indicating moderate lipophilicity.
  • Permeability: Moderate permeability across cellular membranes as indicated by Caco-2 assays (Papp values) suggests reasonable absorption characteristics .
Applications

CZ415 has shown promising applications in scientific research:

  • Cancer Research: Demonstrated efficacy against various cancer cell lines, including human papillary thyroid carcinoma cells. It induces apoptosis and inhibits cell growth through mTOR pathway disruption .
  • Autoimmune Disorders: Its ability to modulate immune responses makes it relevant in models of inflammatory diseases such as collagen-induced arthritis .
  • Biological Studies: Serves as a valuable probe for studying mTOR biology in vivo due to its selectivity and potency.

Properties

CAS Number

1429639-50-8

Product Name

CZ415

IUPAC Name

1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea

Molecular Formula

C22H29N5O4S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1

InChI Key

IZLPVLBNRGPOHA-AWEZNQCLSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C

Solubility

Soluble in DMSO, not in water

Synonyms

CZ415; CZ-415; CZ 415.

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.